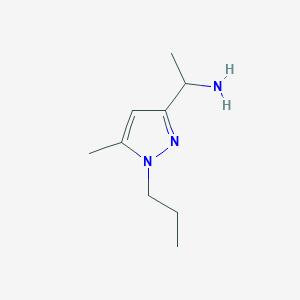

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine

説明

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃ (molecular weight: 167.25 g/mol). Its structure features a pyrazole core substituted with a methyl group at position 5, a propyl group at position 1, and an ethanamine moiety at position 2. This compound is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in modulating biological activity, particularly in targeting neurotransmitter receptors or enzymes .

特性

分子式 |

C9H17N3 |

|---|---|

分子量 |

167.25 g/mol |

IUPAC名 |

1-(5-methyl-1-propylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H17N3/c1-4-5-12-7(2)6-9(11-12)8(3)10/h6,8H,4-5,10H2,1-3H3 |

InChIキー |

WPFNUCOGRYSTSY-UHFFFAOYSA-N |

正規SMILES |

CCCN1C(=CC(=N1)C(C)N)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine with a methylating agent . The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

化学反応の分析

反応の種類

1-(5-メチル-1-プロピル-1H-ピラゾール-3-イル)エタン-1-アミンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて対応するピラゾール誘導体を形成することができます。

還元: 還元反応により、アミン誘導体を得ることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、様々な置換ピラゾール、アミン誘導体、およびピラゾールオキシドが含まれます。

科学的研究の応用

1-(5-メチル-1-プロピル-1H-ピラゾール-3-イル)エタン-1-アミンは、いくつかの科学研究における応用があります。

作用機序

1-(5-メチル-1-プロピル-1H-ピラゾール-3-イル)エタン-1-アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、リガンドとして作用し、受容体や酵素に結合してその活性を調節することができます。 正確な経路と分子標的は、特定の用途と研究されている生物系によって異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₄N₄

- Molecular Weight : 190.25 g/mol

- Key Differences : Replaces the ethanamine group with an ethylamine and introduces a pyridin-3-yl substituent at position 3.

- Synthesis: Prepared via coupling reactions involving triethylamine and malononitrile derivatives .

5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine

- Molecular Formula : C₁₀H₁₄N₆

- Molecular Weight : 226.27 g/mol

- Key Differences : Incorporates a fused triazolo-pyrrolo heterocycle at position 1 instead of a propyl group.

Amine Group Modifications

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₀ClF₂N

- Molecular Weight : 193.63 g/mol

- Key Differences : Replaces the pyrazole core with a 1,2,4-oxadiazole ring.

- Synthesis : Derived from oxime reduction using palladium catalysts under mild conditions .

- Implications : The oxadiazole ring confers higher electronegativity, which may alter solubility and hydrogen-bonding capacity relative to pyrazole-based amines .

N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₂H₁₆N₄

- Molecular Weight : 216.29 g/mol

- Key Differences : Features a cyclopropylmethylamine group instead of ethanamine.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established pyrazole-amine coupling routes, similar to and , but lacks explicit documentation. In contrast, oxadiazole-based analogs require specialized catalysts (e.g., Pd in ), increasing complexity .

- Physicochemical Properties : The propyl and ethanamine groups in the target compound balance lipophilicity and solubility, whereas pyridinyl or triazolo substituents introduce polar or steric effects that may impact bioavailability .

生物活性

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine, also known by its chemical structure and properties, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C6H13N3

- Molecular Weight : 127.19 g/mol

- CAS Number : 2228123-55-3

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. For instance, studies have shown that pyrazole derivatives can enhance the antioxidant capacity of cells by modulating enzymatic activities involved in oxidative stress response.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. The compound was found to activate caspases, leading to programmed cell death and inhibition of tumor growth in animal models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 15 | Caspase activation |

| B | CT26 (colorectal cancer) | 12 | Mitochondrial apoptosis |

| C | B16.F1 (melanoma) | 10 | DNA fragmentation |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. Zone of inhibition assays indicated that the compound effectively inhibits bacterial growth.

Case Study 1: Anticancer Efficacy

In a study involving murine melanoma models, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The study observed a dose-dependent response, with higher doses correlating with increased apoptotic activity in tumor tissues.

Case Study 2: Antioxidant Effects

A comparative analysis of various pyrazole derivatives revealed that this compound exhibited superior antioxidant activity when tested against DPPH and ABTS radical scavenging assays. This suggests its potential utility in formulations aimed at reducing oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。